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Compound of Interest

Compound Name:
4-((6,7-Dimethoxyquinolin-4-

yl)amino)phenol

Cat. No.: B8224468

Get Quote

Executive Summary & Chemical Identity
This guide provides a technical reference for the Fourier Transform Infrared (FTIR)

characterization of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol (CAS: 748707-58-6).[1]

This molecule is a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs),

functioning either as a direct precursor or a specific process impurity in the manufacturing of

drugs like Cabozantinib and Lenvatinib. Its structural integrity is defined by the amino-bridge

linking the quinoline core and the phenol ring, a feature that must be rigorously distinguished

from its ether-bridged analog (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) during Quality Control

(QC).[1]

Chemical Profile

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8224468#bc-rfq
https://www.benchchem.com/product/b8224468/docs?utm_src=pdf-body#comparative-ftir-reference-guide-4-6-7-dimethoxyquinolin-4-yl-amino-phenol
https://www.bldpharm.com/products/190728-25-7.html
https://www.bldpharm.com/products/190728-25-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8224468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

CAS Number 748707-58-6

Molecular Formula C₁₇H₁₆N₂O₃

Molecular Weight 296.32 g/mol

Key Functional Groups
Secondary Amine (Bridge), Phenolic Hydroxyl,

Methoxy ethers, Quinoline Ring

Experimental Methodology (Protocol)
To ensure reproducible spectral data, the following acquisition protocol is recommended. This

methodology minimizes hygroscopic interference, which is critical when analyzing the phenolic

hydroxyl region.

Sample Preparation & Acquisition
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid ID; KBr Pellet is

recommended for high-resolution structural elucidation.[1]

Crystal Material (ATR): Diamond or ZnSe (Diamond preferred for hardness).

Resolution: 4 cm⁻¹[1]

Scans: 32 (Screening) or 64 (Final QC).

Spectral Range: 4000 – 400 cm⁻¹[1][2][3][4]
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Expert Insight: The phenolic -OH group is prone to hydrogen bonding with atmospheric

moisture.[1] Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis to

resolve the sharp O-H stretch from the broad water band.

Spectral Analysis & Band Assignment
The FTIR spectrum of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is a superposition of the

electron-rich quinoline core and the para-substituted phenol.[1] The table below details the

diagnostic bands.

Table 1: Diagnostic FTIR Bands & Assignments
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Frequency Region
(cm⁻¹)

Functional Group Vibrational Mode Diagnostic Notes

3200 – 3500 O-H (Phenol) Stretching (Broad)

Broad band due to

intermolecular H-

bonding.[1]

Distinguishes this

compound from non-

phenolic precursors.

3350 – 3420 N-H (Secondary) Stretching (Sharp)

A single sharp peak

characteristic of the

secondary amine

bridge (-NH-). Crucial

for distinguishing from

the ether analog.

2830 – 3000
C-H

(Methoxy/Aromatic)
Stretching

C-H (sp³) of -OCH₃

groups typically

appear ~2835 and

2940 cm⁻¹.

1580 – 1620
C=N / C=C

(Quinoline)
Ring Stretching

Strong, sharp bands

characteristic of the

heteroaromatic

quinoline core.

1500 – 1520 N-H (Amine) Bending (Scissoring)

Deformation band of

the secondary amine

bridge.

1200 – 1280 C-O-C (Aryl Ether) Asymmetric Stretch

Strong intensity.

Corresponds to the

methoxy groups at

positions 6 and 7.[5]

[6]

1230 – 1260 C-N (Aromatic Amine) Stretching

Interaction between

the quinoline ring and

the bridging nitrogen.
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800 – 850 C-H (Aromatic) Out-of-plane Bending

Two adjacent

hydrogens on the

quinoline and phenol

rings (para-

substitution pattern).

[1]

Comparative Analysis: Impurity & Analog
Differentiation
In drug development, this molecule is often confused with its ether-linked counterpart or the

starting materials. The following comparison highlights the spectral "fingerprints" required for

differentiation.

Comparison 1: Amino-Linkage vs. Ether-Linkage
The primary risk in synthesis is the formation of the ether bond instead of the amine bond, or

the presence of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate.[1]

Feature
Target: Amino-Phenol (CAS
748707-58-6)

Analog: Ether-Aniline (CAS
190728-25-7)

Linkage -NH- (Secondary Amine) -O- (Ether)

Terminal Group -OH (Phenol) -NH₂ (Primary Amine)

3300-3500 cm⁻¹ Single N-H spike + Broad O-H
Doublet N-H (Primary amine) +

No Broad O-H

1000-1100 cm⁻¹ C-N Stretch (Strong) C-O-C Stretch (Stronger)

Comparison 2: Target vs. Starting Materials
4-Chloro-6,7-dimethoxyquinoline: Lacks the O-H (3200+) and N-H (3350+) bands. Contains

a C-Cl stretch (~700-800 cm⁻¹).[1]

4-Aminophenol: Shows a primary amine doublet (~3300/3400 cm⁻¹) instead of the

secondary amine singlet. Lacks the Quinoline ring modes (1580-1620 cm⁻¹).
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Structural Visualization & Logic
The following diagram maps the chemical structure to the specific spectral regions discussed

above.

Identification Logic

4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol

Phenol (-OH)
3200-3500 cm⁻¹ (Broad)Terminal

Sec. Amine Bridge (-NH-)
~3350-3420 cm⁻¹ (Sharp)

Linker

Quinoline Core (C=N)
1580-1620 cm⁻¹

Scaffold

Methoxy (-OCH₃)
1200-1280 cm⁻¹ (C-O)

Substituents
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Figure 1: Functional group mapping and spectral identification logic for the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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